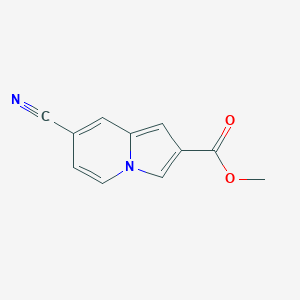

Methyl 7-cyanoindolizine-2-carboxylate

説明

特性

CAS番号 |

62456-10-4 |

|---|---|

分子式 |

C11H8N2O2 |

分子量 |

200.19 g/mol |

IUPAC名 |

methyl 7-cyanoindolizine-2-carboxylate |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)9-5-10-4-8(6-12)2-3-13(10)7-9/h2-5,7H,1H3 |

InChIキー |

MQVKPYVPJSEPHN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CN2C=CC(=CC2=C1)C#N |

正規SMILES |

COC(=O)C1=CN2C=CC(=CC2=C1)C#N |

製品の起源 |

United States |

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the antiviral properties of indolizine derivatives, including methyl 7-cyanoindolizine-2-carboxylate. Research indicates that compounds with this structure can inhibit viral replication, particularly against hepatitis B virus (HBV) and HIV. The mechanism often involves the chelation of metal ions, which is crucial for the activity of viral integrases. For example, a study demonstrated that related indolizine-2-carboxamides showed significant inhibition of HBV proteins, suggesting a pathway for developing new antiviral agents .

Antitumor Properties

Methyl 7-cyanoindolizine-2-carboxylate has shown promising antitumor activity in various cancer cell lines. In vitro studies have indicated that it can effectively inhibit the growth of gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2) cells. The structure-activity relationship (SAR) analysis revealed that modifications to the indolizine framework can enhance its cytotoxic effects while maintaining selectivity towards tumor cells over non-tumor cells .

Case Study: Cell Line Evaluation

| Compound | Cell Line | GI50 (µM) | Selectivity |

|---|---|---|---|

| 2g | AGS | 7.8 | High |

| 2f | CaCo-2 | 8 | Moderate |

| Ellipticine | AGS | Control | N/A |

Synthesis and Chemical Versatility

The synthesis of methyl 7-cyanoindolizine-2-carboxylate involves several methodologies, including thermal cyclization and nucleophilic substitution reactions. These synthetic routes allow for the introduction of various substituents, which can modify the biological activity and increase the compound's versatility in organic synthesis .

Synthetic Pathways Overview

- Thermal Cyclization : Efficient method for generating indolizine derivatives.

- Nucleophilic Substitution : Allows for functional group modifications to enhance biological activity.

Photochemical Applications

Indolizine derivatives, including methyl 7-cyanoindolizine-2-carboxylate, have been utilized as photochemical agents in organic chemistry. Their ability to absorb light makes them suitable for applications in dye-sensitized solar cells and as photoinitiators in polymerization processes .

類似化合物との比較

Structural and Functional Group Variations

The position and nature of substituents critically influence indolizine reactivity and bioactivity. Key analogues include:

*Calculated based on molecular formula (C₁₁H₈N₂O₂).

Key Observations :

- Electron-Withdrawing Groups: The cyano group at position 7 in the target compound is a stronger electron-withdrawing group than the acetyl (-COCH₃) group in analogues like 2n, 2l, or 2i.

- Substituent Position: Unlike analogues with substituents on the benzoyl ring (e.g., 2n, 2l), the target compound’s cyano group is directly on the indolizine scaffold, which could alter solubility, metabolic stability, and binding affinity .

Hypothetical Activity of Target Compound :

Spectroscopic and Analytical Data

- IR Spectroscopy : The target compound would exhibit peaks for -CN (~2235 cm⁻¹) and ester C=O (~1725 cm⁻¹), similar to compound 2n .

- Mass Spectrometry : Expected [M+H]+ peak at m/z 245 (C₁₁H₈N₂O₂ + H).

- ¹H NMR : Aromatic protons (δ 7.5–9.0 ppm) and methyl ester protons (δ 3.8–4.0 ppm) .

Critical Analysis of Limitations

- Lack of Direct Data: No experimental studies on Methyl 7-cyanoindolizine-2-carboxylate were identified; comparisons rely on structural extrapolation.

- Substituent Effects: The bioactivity of cyano vs. acetyl groups at position 7 remains speculative without empirical validation.

Q & A

Q. Table 1. Key Synthetic Parameters for Methyl 7-cyanoindolizine-2-carboxylate

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 100°C | |

| Catalyst | Pd/C (5% wt) | |

| Solvent | Acetic acid/DMF (1:1) | |

| Reaction Time | 6–8 hours |

Q. Table 2. Biological Activity Benchmarks for Indolizine Derivatives

| Assay Type | Model System | IC₅₀/MIC Range | Reference |

|---|---|---|---|

| Anticancer (MTT) | MCF-7 cells | 12–45 µM | |

| Antibacterial | E. coli ATCC 25922 | 32–128 µg/mL | |

| Kinase Inhibition | EGFR | 0.8–2.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。